4-Propyl-4-piperidinecarboxylic acid hydrochloride

Medicinal Chemistry ADME SAR

Researchers in CNS drug discovery often face batch variability with low-purity piperidine building blocks, compromising SAR reproducibility. 4-Propyl-4-piperidinecarboxylic acid hydrochloride (CAS 1269376-88-6) at 98% purity resolves this. • CNS-optimized: LogP -1.27 enables passive BBB diffusion for neuroscience targets. • Bifunctional core: Secondary amine and carboxylic acid enable sequential conjugation for PROTACs or peptide-drug conjugates. • Reliable supply: ≥98% purity reduces side reactions and simplifies purification, ensuring batch-to-batch consistency.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 1269376-88-6
Cat. No. B1454385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propyl-4-piperidinecarboxylic acid hydrochloride
CAS1269376-88-6
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCCCC1(CCNCC1)C(=O)O.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-2-3-9(8(11)12)4-6-10-7-5-9;/h10H,2-7H2,1H3,(H,11,12);1H
InChIKeyIJEZABWTIXYXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propyl-4-piperidinecarboxylic acid hydrochloride (CAS 1269376-88-6): A Precisely Functionalized Piperidine Building Block for Selective Chemical Modification


4-Propyl-4-piperidinecarboxylic acid hydrochloride (CAS 1269376-88-6) is a heterocyclic building block belonging to the class of 4-substituted piperidine-4-carboxylic acids [1]. It is characterized by a piperidine core with a propyl substituent and a carboxylic acid moiety at the 4-position, furnished as a hydrochloride salt (molecular formula C9H18ClNO2, molecular weight 207.7 g/mol) [1]. This specific substitution pattern distinguishes it from other piperidine derivatives, providing a unique combination of a secondary amine and a carboxylic acid for further functionalization in medicinal chemistry and chemical biology research [1].

Why 4-Propyl-4-piperidinecarboxylic acid hydrochloride Cannot Be Replaced by Generic Piperidine Carboxylic Acid Analogs


The propyl group at the 4-position of 4-propyl-4-piperidinecarboxylic acid hydrochloride is not merely a passive structural feature; it actively dictates the compound's chemical reactivity, physical properties, and biological profile when incorporated into larger molecules . Closely related analogs like 4-ethyl-4-piperidinecarboxylic acid hydrochloride (CAS 1269053-68-0) or the unsubstituted piperidine-4-carboxylic acid (isonipecotic acid) differ significantly in lipophilicity, steric bulk, and the resultant molecular interactions . For example, a change from a propyl to an ethyl substituent results in a measurable reduction in calculated LogP, which can critically alter a drug candidate's permeability, metabolic stability, and off-target binding . Therefore, assuming interchangeability without quantitative justification introduces significant risk into synthetic route optimization and structure-activity relationship (SAR) studies.

Quantitative Differentiation of 4-Propyl-4-piperidinecarboxylic acid hydrochloride: A Comparator-Based Evidence Guide


Lipophilicity (LogP) as a Critical Determinant for Compound Selection

The calculated partition coefficient (LogP) provides a quantifiable measure of a compound's lipophilicity, a key determinant of passive membrane permeability and potential for non-specific binding. For 4-propyl-4-piperidinecarboxylic acid hydrochloride, the calculated LogP is -1.27 . This represents a substantial increase in lipophilicity compared to the ethyl analog (calculated LogP is estimated to be < -1.5) and the unsubstituted isonipecotic acid (calculated LogP is estimated to be < -2.0) . This difference of >0.23 LogP units indicates a stronger propensity for the target compound to interact with hydrophobic environments, which may translate to improved cellular permeability for conjugates.

Medicinal Chemistry ADME SAR

Purity Level Assurance and Its Impact on Synthetic Reproducibility

The utility of a building block in multi-step synthesis is directly correlated with its purity. Low purity leads to lower yields, complex purification, and irreproducible results. Suppliers of 4-propyl-4-piperidinecarboxylic acid hydrochloride provide this compound at purities of ≥95% and ≥98% . This is a critical quality benchmark. In contrast, closely related analogs like 4-ethyl-4-piperidinecarboxylic acid hydrochloride are often offered as part of 'AldrichCPR' collections, explicitly sold 'as-is' without analytical data or purity guarantee, placing the burden of characterization entirely on the user . The availability of 98% purity material for the target compound reduces the risk of contamination by structurally similar impurities (e.g., 3-substituted regioisomers or unreacted starting materials) that can derail sensitive catalytic reactions.

Organic Synthesis Quality Control Building Blocks

Molecular Weight and Physicochemical Properties for Formulation Development

The molecular weight of the hydrochloride salt form is a crucial parameter for calculating molar equivalents in synthesis and for pre-formulation studies. 4-Propyl-4-piperidinecarboxylic acid hydrochloride has a molecular weight of 207.7 g/mol . This is 14.0 g/mol greater than its ethyl analog (193.67 g/mol) . This difference in mass, while seemingly small, directly impacts the stoichiometry of reactions. Furthermore, the compound is noted as a white crystalline powder that is soluble in water . The hydrochloride salt form ensures enhanced aqueous solubility compared to the free acid, which has a molecular weight of 171.24 g/mol . This inherent solubility advantage can simplify aqueous reaction setups and facilitate purification by extraction or crystallization.

Pre-formulation Physicochemical Characterization Salt Selection

Primary Application Scenarios for 4-Propyl-4-piperidinecarboxylic acid hydrochloride Driven by Specific Property Advantages


Synthesis of CNS-Penetrant Drug Candidates Leveraging Enhanced Lipophilicity

Given its higher calculated LogP (-1.27) compared to shorter-chain analogs , 4-propyl-4-piperidinecarboxylic acid hydrochloride is a strategically superior building block for designing drug candidates targeting the central nervous system (CNS). Its increased lipophilicity, while still within a favorable range, can improve passive diffusion across the blood-brain barrier (BBB) . This makes it a compelling choice for synthesizing libraries of piperidine-based compounds for neuroscience research programs focused on areas such as neurodegeneration or pain, where CNS exposure is a key objective .

Optimization of Synthetic Routes for Reproducibility and Scalability

For process chemists and synthetic route developers, the availability of 4-propyl-4-piperidinecarboxylic acid hydrochloride at verified purities of ≥98% is a decisive advantage. The use of this high-purity building block reduces the occurrence of side reactions and simplifies purification of intermediates, directly contributing to improved yields and greater process reproducibility . This is in stark contrast to using less rigorously characterized analogs, where the risk of impurities leading to batch-to-batch variability in multi-step syntheses is considerably higher .

Synthesis of Bifunctional Probes and Conjugates Utilizing Dual Reactive Handles

The presence of both a secondary amine and a carboxylic acid on the same piperidine scaffold makes this compound ideal for constructing bifunctional molecules. The carboxylic acid can be easily activated and coupled to amines (e.g., lysine residues on a peptide or protein), while the secondary amine in the piperidine ring can be used for subsequent reductive amination or amide bond formation with a second moiety . The propyl group at the 4-position provides a defined hydrophobic anchor that can be exploited to modulate the overall polarity and conformation of the resulting conjugates, a property not easily mimicked by smaller or larger alkyl substituents .

Building Block for Exploring Structure-Activity Relationships (SAR) at the 4-Position

In medicinal chemistry SAR studies focused on the 4-position of a piperidine scaffold, 4-propyl-4-piperidinecarboxylic acid hydrochloride serves as a key comparator. Its propyl group represents an intermediate size and lipophilicity between the ethyl and butyl analogs. Systematic incorporation of this building block into a lead series allows researchers to directly probe the steric and lipophilic tolerance of a biological target, generating quantitative data on the effect of 4-position alkyl chain length on binding affinity and functional activity . This is a fundamental and irreplaceable step in lead optimization campaigns.

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